

Physicochemical properties of 6-Chloro-5-fluoroindole

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Compound of Interest

Compound Name: 6-Chloro-5-fluoroindole

Cat. No.: B046869

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An In-depth Technical Guide to the Physicochemical Properties of **6-Chloro-5-fluoroindole**

Introduction

6-Chloro-5-fluoroindole is a halogenated indole derivative that serves as a critical building block in the field of organic synthesis.^{[1][2][3]} Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the benzene ring, imparts distinct chemical reactivity and makes it a valuable intermediate in the development of complex molecules.^{[1][4]} This compound is of particular interest to researchers in medicinal chemistry and material science. In the pharmaceutical industry, it is a key precursor for the synthesis of drug candidates, especially those targeting neurological disorders and serotonin receptors.^{[1][3]} Its structural features are also leveraged in the creation of advanced materials like organic semiconductors.^[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis protocols, and analytical methodologies for **6-Chloro-5-fluoroindole**.

Physicochemical Properties

The properties of **6-Chloro-5-fluoroindole** have been determined through various experimental and computational methods. A summary of these key characteristics is presented below.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₅ ClFN	[1][5][6]
Molecular Weight	169.58 g/mol	[5][6][7]
Appearance	White to brown or light yellow solid/crystalline powder	[1][8]
Melting Point	103-108 °C	[1][5]
Boiling Point	299.8 °C (at 760 mmHg)	[5][6]
Density (Predicted)	1.436 g/cm ³	[6]
pKa (Predicted)	15.26 ± 0.30	[9]
LogP (XLogP3)	2.8	[6][7]
Vapor Pressure (Predicted)	0.0122 mmHg at 25°C	[6]
Flash Point (Predicted)	135.1 °C	[6]
Refractive Index (Predicted)	1.657	[6]
Purity	≥ 95-98%	[1][2][5]
Storage Conditions	Store at 0-8 °C or room temperature, sealed in a dry place, protected from light.	[1][8][9]

Experimental Protocols

The synthesis and characterization of **6-Chloro-5-fluoroindole** are crucial for its application in research and development. The following sections detail common experimental protocols.

Synthesis Methodologies

1. Modified Leimgruber-Batcho Indole Synthesis

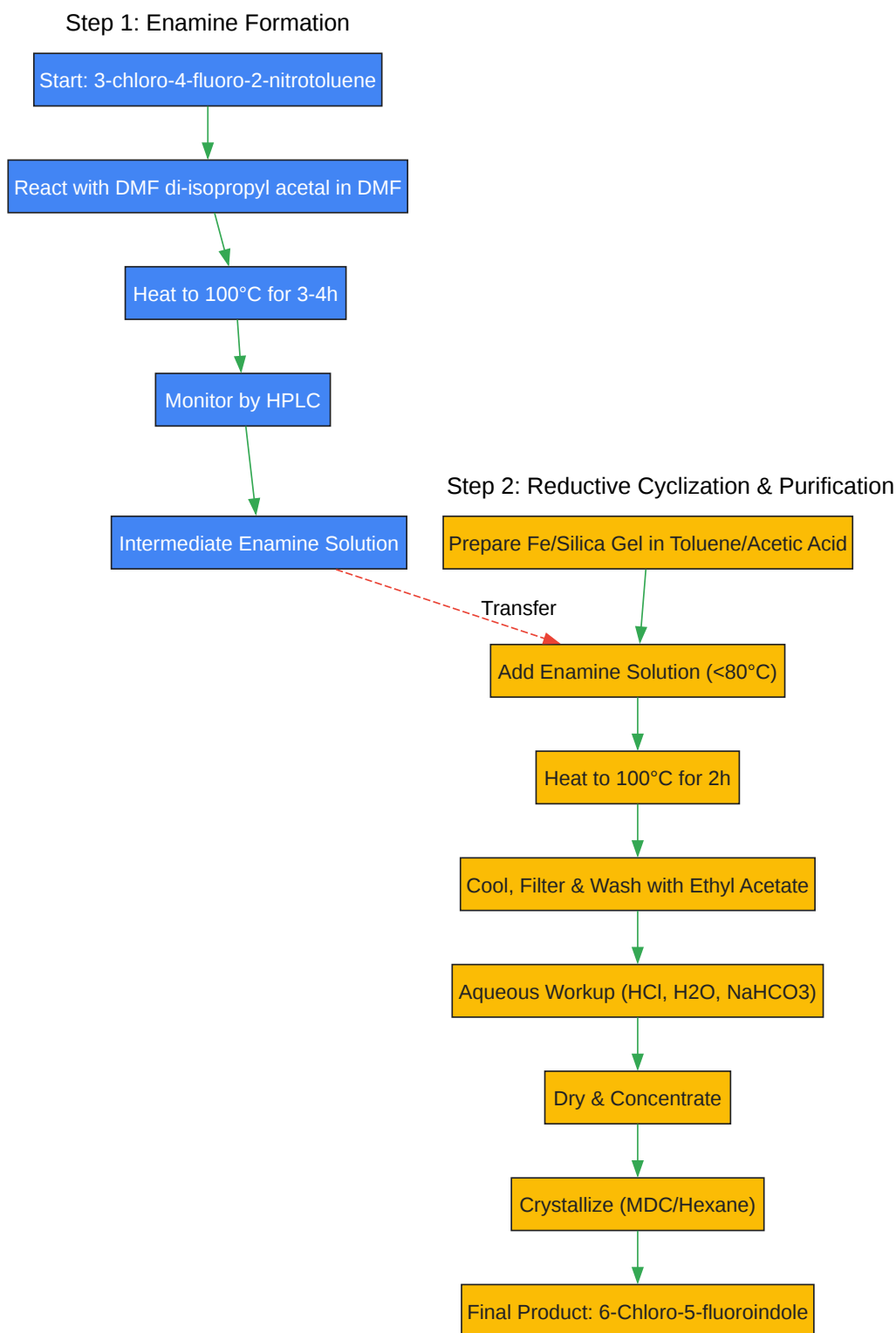
This method is a popular and efficient approach for preparing substituted indoles and has been adapted for the multi-kilogram scale synthesis of **6-Chloro-5-fluoroindole**.[\[10\]\[11\]](#) The process involves two main stages: enamine formation followed by reductive cyclization.[\[10\]](#)

Protocol:

- Step 1: Enamine Formation
 - Charge a reactor with the starting material, 3-chloro-4-fluoro-2-nitrotoluene (1 equivalent), N,N-dimethylformamide di-isopropyl acetal (2 equivalents), and N,N-dimethylformamide (DMF, ~4 volumes).[\[10\]](#)
 - Heat the mixture to approximately 100°C.[\[10\]](#)
 - Stir for 3-4 hours, monitoring the reaction by HPLC until the starting material is consumed.
[\[10\]](#)
 - Cool the reaction mixture to room temperature. The resulting intermediate enamine solution can be used directly in the next step.[\[10\]](#)
- Step 2: Reductive Cyclization and Purification
 - In a separate reactor, prepare a mixture of toluene (~9 volumes), acetic acid (~8 volumes), iron powder (~2.3 equivalents), and silica gel.[\[10\]](#)[\[11\]](#)
 - Heat this mixture to 60°C with stirring.[\[10\]](#)[\[11\]](#)
 - Slowly add the enamine solution from Step 1, ensuring the temperature is maintained below 80°C.[\[10\]](#)[\[11\]](#)
 - After the addition is complete, heat the mixture to 100°C and stir for 2 hours, monitoring progress by HPLC.[\[10\]](#)[\[11\]](#)
 - Cool the mixture and filter to remove the iron and silica gel. Wash the filter cake with ethyl acetate.[\[10\]](#)[\[11\]](#)
 - Combine the filtrates and wash sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.[\[10\]](#)[\[11\]](#)
 - Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the crude product.[\[10\]](#)[\[11\]](#)

- Purify the crude **6-Chloro-5-fluoroindole** by crystallization from a suitable solvent system, such as a mixture of methylene dichloride and hexane.^{[10][11]}

Workflow for Leimgruber-Batcho Synthesis



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Leimgruber-Batcho synthesis workflow.

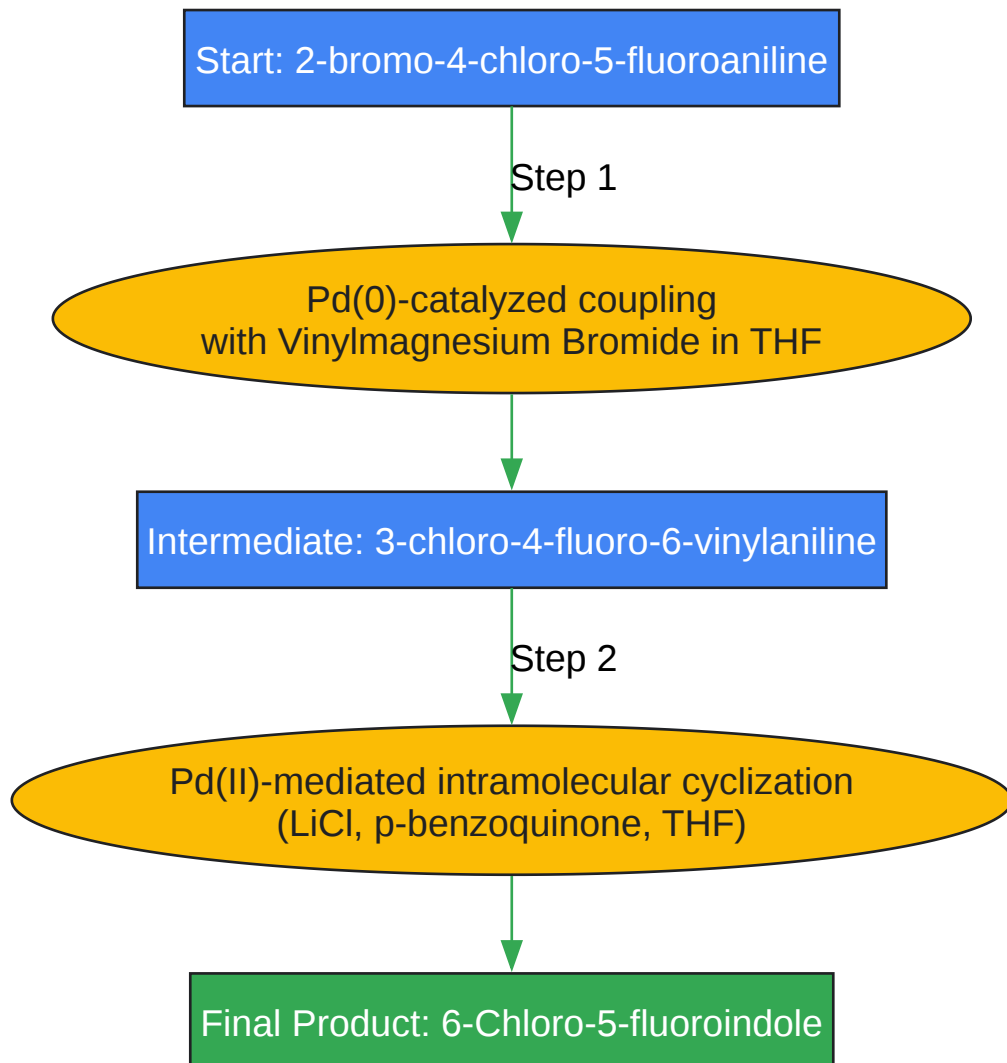
2. Palladium and Copper-Mediated Synthesis

An alternative two-step synthesis from 2-bromo-4-chloro-5-fluoroaniline has been developed, avoiding the need for N-protection or highly toxic organotin reagents.[4]

Protocol:

- Step 1: Vinylation
 - A palladium(0)-catalyzed coupling reaction is performed between 2-bromo-4-chloro-5-fluoroaniline and vinylmagnesium bromide.[4]
 - The reaction is conducted in refluxing THF to yield 3-chloro-4-fluoro-6-vinylaniline.[4]
 - The product is purified by column chromatography.[4]
- Step 2: Intramolecular Cyclization
 - The 3-chloro-4-fluoro-6-vinylaniline is treated with palladium(II) chloride, lithium chloride, and p-benzoquinone in THF.[4]
 - The mixture is stirred at reflux for approximately 16 hours.[4]
 - After cooling, the mixture is concentrated, and the crude solid is purified by column chromatography to yield **6-chloro-5-fluoroindole**. [4]

Workflow for Palladium-Mediated Synthesis



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Palladium-mediated synthesis workflow.

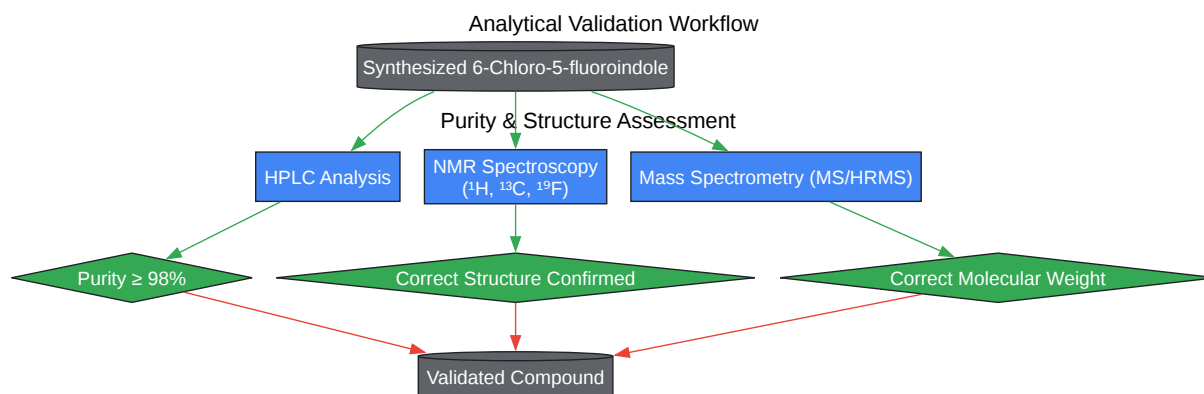
Analytical Validation

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of synthesized **6-Chloro-5-fluoroindole**.^[12]

Protocols:

- High-Performance Liquid Chromatography (HPLC):

- Purpose: To assess the purity of the compound.[\[1\]](#)[\[12\]](#)
- Method: A solution of the compound is prepared in a suitable solvent (e.g., acetonitrile/water). The solution is injected into an HPLC system equipped with a C18 column. A gradient elution is typically used. The purity is determined by the peak area percentage at a specific UV wavelength.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Purpose: To elucidate the molecular structure.[\[12\]](#)
 - Method: The sample is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are acquired. The chemical shifts, coupling constants, and integration values provide detailed information about the connectivity and chemical environment of the atoms. For example, the ¹H NMR spectrum in CDCl₃ shows characteristic peaks around δ 8.10 (s, br, 1H), 7.39 (d, 1H), 7.35 (d, 1H), 7.23 (t, 1H), and 6.50 (m, 1H).[\[13\]](#)
- Mass Spectrometry (MS):
 - Purpose: To determine the molecular weight and elemental composition.[\[12\]](#)
 - Method: The sample is introduced into a mass spectrometer. High-resolution mass spectrometry (HRMS) can confirm the exact mass of the molecule (169.009460), which corresponds to the molecular formula C₈H₅ClFN.[\[6\]](#)



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Workflow for analytical validation.

Applications in Research and Drug Development

6-Chloro-5-fluoroindole is a valuable intermediate in pharmaceutical research and development.[1] Its primary application is as a foundational scaffold for synthesizing more complex bioactive molecules.[1]

- **Neurological Disorders:** It is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1]
- **Serotonin Receptor Ligands:** Researchers utilize this compound in studies related to serotonin (5-HT) receptors, which are crucial for mood regulation.[1] It was notably used in the preparation of Ro 60-0175, a 5-HT_{2C} receptor agonist.[4]
- **Anticancer and Weight-Reducing Agents:** The compound is described as an important intermediate for synthesizing novel anticancer and weight-reducing medicines.[13]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **6-Chloro-5-fluoroindole** is associated with several hazards.[7]

- Hazard Classifications: Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Serious Eye Damage (Category 1); Specific Target Organ Toxicity - Single Exposure (Category 3), targeting the respiratory system.[7]
- Signal Word: Danger.
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[7]
- Precautionary Measures: Standard laboratory personal protective equipment should be used, including safety goggles, gloves, and a lab coat.[6] Handling should occur in a well-ventilated area.[6]
- Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[6][8]

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